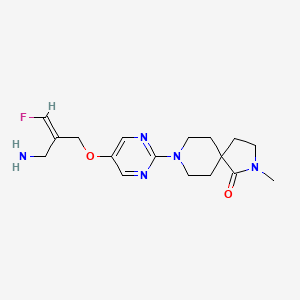
SSAO inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide-sensitive amine oxidase inhibitor-1 is a compound that inhibits the activity of semicarbazide-sensitive amine oxidase, an enzyme also known as vascular adhesion protein-1. This enzyme is involved in the deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia. Semicarbazide-sensitive amine oxidase inhibitor-1 has shown potential in treating various inflammatory and metabolic diseases due to its ability to inhibit the enzymatic activity of semicarbazide-sensitive amine oxidase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide-sensitive amine oxidase inhibitor-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications to achieve the desired inhibitor structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of semicarbazide-sensitive amine oxidase inhibitor-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide-sensitive amine oxidase inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the inhibitor into its reduced form, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions produce alcohols or amines. Substitution reactions result in modified inhibitors with different functional groups.
Scientific Research Applications
Semicarbazide-sensitive amine oxidase inhibitor-1 has a wide range of scientific research applications:
Chemistry: The compound is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy.
Biology: Researchers use the inhibitor to investigate the role of semicarbazide-sensitive amine oxidase in various biological processes, including inflammation and cell adhesion.
Medicine: Semicarbazide-sensitive amine oxidase inhibitor-1 shows promise in treating diseases such as atherosclerosis, diabetes, and neurodegenerative disorders by reducing inflammation and oxidative stress.
Industry: The inhibitor is used in the development of pharmaceuticals and as a tool in biochemical assays to measure enzyme activity.
Mechanism of Action
Semicarbazide-sensitive amine oxidase inhibitor-1 exerts its effects by binding to the active site of semicarbazide-sensitive amine oxidase, preventing the enzyme from catalyzing the deamination of primary amines. This inhibition reduces the production of harmful byproducts such as aldehydes and hydrogen peroxide, which are involved in inflammatory and oxidative stress pathways. The molecular targets of the inhibitor include the enzyme’s active site residues, which are essential for its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
PXS-4728A: Another semicarbazide-sensitive amine oxidase inhibitor with anti-inflammatory properties.
BI 1467335: A selective inhibitor used in the treatment of non-alcoholic steatohepatitis.
SzV-1287: An inhibitor shown to alleviate symptoms of acute and chronic inflammation.
Uniqueness
Semicarbazide-sensitive amine oxidase inhibitor-1 is unique due to its specific binding affinity and selectivity for semicarbazide-sensitive amine oxidase. This selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, its ability to inhibit the enzyme’s activity at low concentrations makes it a potent candidate for further development in medical and industrial applications.
Properties
Molecular Formula |
C17H24FN5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
8-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H24FN5O2/c1-22-5-2-17(15(22)24)3-6-23(7-4-17)16-20-10-14(11-21-16)25-12-13(8-18)9-19/h8,10-11H,2-7,9,12,19H2,1H3/b13-8+ |
InChI Key |
PKJDBBBRMGBRFY-MDWZMJQESA-N |
Isomeric SMILES |
CN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OC/C(=C/F)/CN |
Canonical SMILES |
CN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OCC(=CF)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


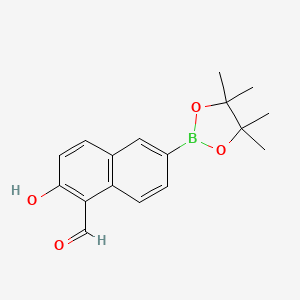
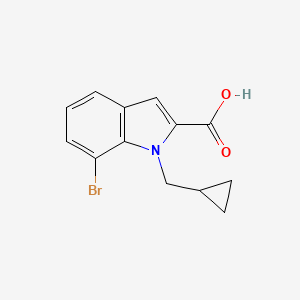
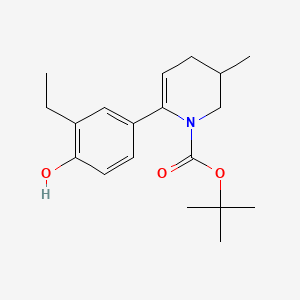

![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
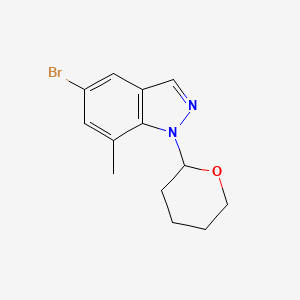
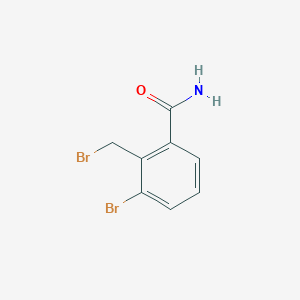
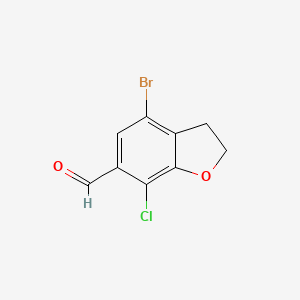

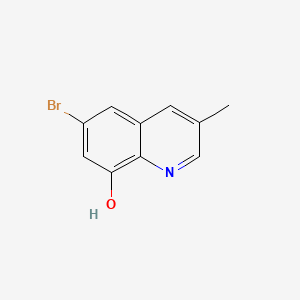
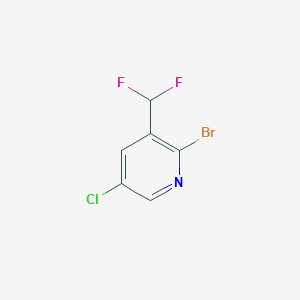
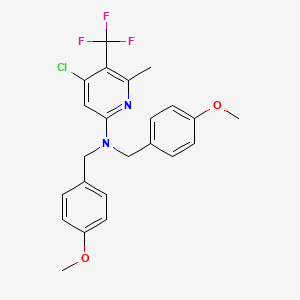
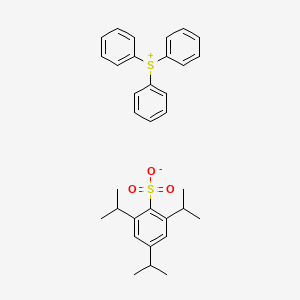
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
